molecular formula C5H8N2O4S3 B14222931 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole CAS No. 828934-77-6

5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole

Cat. No.: B14222931
CAS No.: 828934-77-6
M. Wt: 256.3 g/mol
InChI Key: QCDNQUYUMONDRE-UHFFFAOYSA-N
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Description

5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole is a chemical compound characterized by the presence of methanesulfonyl groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole typically involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. Methanesulfonyl chloride can be synthesized by the liquid-phase reaction of methane with sulfuryl chloride (SO2Cl2) in the presence of a free radical initiator and a promoter using concentrated sulfuric acid as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thiadiazole compounds.

Scientific Research Applications

5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole include other thiadiazole derivatives and sulfonyl-containing compounds. Examples include:

  • 1,2,4-Thiadiazole-3,5-dithiol
  • 5-(Methylsulfonyl)-1,2,4-thiadiazole
  • 3-(Methanesulfonyl)-1,2,4-thiadiazole

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of multiple methanesulfonyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

828934-77-6

Molecular Formula

C5H8N2O4S3

Molecular Weight

256.3 g/mol

IUPAC Name

5-methylsulfonyl-3-(methylsulfonylmethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C5H8N2O4S3/c1-13(8,9)3-4-6-5(12-7-4)14(2,10)11/h3H2,1-2H3

InChI Key

QCDNQUYUMONDRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NSC(=N1)S(=O)(=O)C

Origin of Product

United States

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